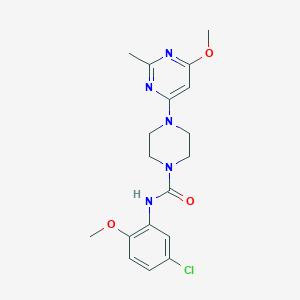

1-(2,6-二氯苄基)-2-氧代-1,2-二氢-3-吡啶甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

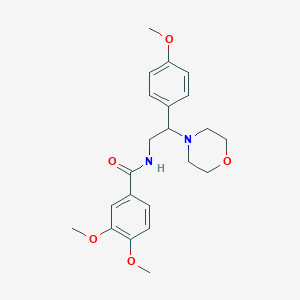

The compound "Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs and functionalities are extensively studied. These compounds are of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from readily available substrates. For instance, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates is achieved by treating 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent, followed by treatment with hydrazine to afford the final product in good yields . Similarly, the synthesis of methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate involves the alkylation of methyl hexahydro-2,3-dioxo-4-pyridinecarboxylate with alpha,3,4-trichlorotoluene . These methods demonstrate the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structures of ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate derivatives have been determined, revealing details about the conformation and intermolecular interactions of these compounds . The geometry of the dihydropyridine system and the planarity of the pyrazole ring in related compounds have also been studied using semiempirical calculations .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions due to their reactive functional groups. The Vilsmeier–Haack reaction, as mentioned earlier, is a common method to introduce formyl groups into heterocyclic compounds . The alkylation reactions are also prevalent, as seen in the synthesis of hexahydro pyridine derivatives . These reactions are crucial for the modification of the pyridine core and the introduction of substituents that can alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents like chlorobenzyl groups can affect the compound's solubility, melting point, and reactivity . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of some pyridine derivatives also highlights their potential as bioactive molecules .

科学研究应用

抗真菌活性

Schwan、Gray 和 Wright (1979) 合成的化合物对一系列致病酵母菌种显示出显着的抗真菌活性,并且对某些皮肤癣菌和黑曲霉有效 (Schwan et al., 1979).

药物合成

Zhu、Lan 和 Kwon (2003) 证明了相关化合物在药物合成中的用途,特别是在环化过程中生产四氢吡啶 (Zhu et al., 2003).

对映选择性还原

Talma 等人 (1985) 探索了类似化合物在化学合成中对映选择性还原的潜力 (Talma et al., 1985).

聚合过程

Pratap 和 Heller (1992) 在聚合中使用了与所讨论化合物相关的 1-甲基-2-吡咯烷酮,实现了特定的聚合物结构 (Pratap & Heller, 1992).

配位化学

Ghosh、Savitha 和 Bharadwaj (2004) 研究了吡啶三羧酸与 Zn(II) 盐的反应,证明了该化合物在形成配位聚合物和金属大环化合物中的用途 (Ghosh et al., 2004).

化学合成

Dudová、Částek、Macháček 和 Šimůnek (2002) 在合成甲基邻硝基苯硫醚中使用了类似的化合物,表明其在生产特定化学结构中的用途 (Dudová et al., 2002).

反应性研究

Bossaerts、Dommisse 和 Alderweireldt (1984) 研究了甲基取代的 1,4-二氢烟酰胺的反应性,显示了甲基取代对化学反应性的影响 (Bossaerts et al., 1984).

属性

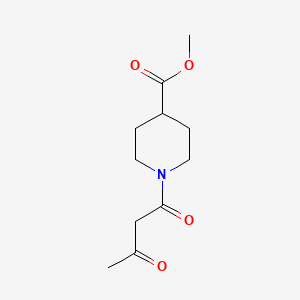

IUPAC Name |

methyl 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYZSMPSGNBVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)